molecular formula C18H20N2O3S B2739920 N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921861-68-9

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2739920
CAS No.: 921861-68-9
M. Wt: 344.43
InChI Key: DSACRLZWBHUPIQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an indolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Ethylation: The indolinone core is then ethylated using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the ethylated indolinone with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinone core.

    Reduction: Reduced forms of the indolinone or sulfonamide groups.

    Substitution: New compounds with different functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)carbamate: Similar structure but with a carbamate group instead of a sulfonamide group.

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is unique due to its specific combination of an indolinone core, an ethyl group, and a sulfonamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-20-17-9-8-16(10-15(17)11-18(20)21)19-24(22,23)12-14-6-4-13(2)5-7-14/h4-10,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSACRLZWBHUPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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